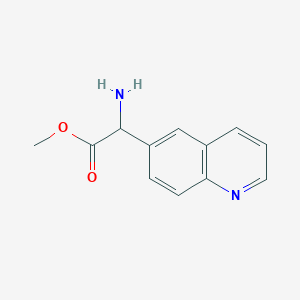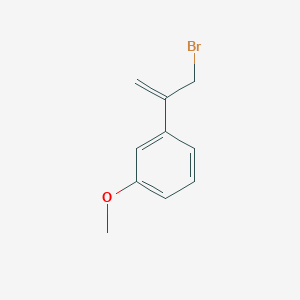
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene is an organic compound characterized by a bromine atom attached to a propene chain, which is further connected to a methoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination of propene followed by its reaction with methoxybenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is conducted under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Cyanoprop-1-en-2-yl)-3-methoxybenzene.
Oxidation: 1-(3-Epoxyprop-1-en-2-yl)-3-methoxybenzene, 1-(3-Formylprop-1-en-2-yl)-3-methoxybenzene.
Reduction: 1-(3-Bromopropyl)-3-methoxybenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes. The compound’s ability to undergo substitution and oxidation reactions also contributes to its biological activity by forming reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene can be compared with other similar compounds such as:
1-(3-Chloroprop-1-en-2-yl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, affecting its chemical and biological properties.
1-(3-Bromoprop-1-en-2-yl)-3-ethoxybenzene: Similar structure but with an ethoxy group instead of methoxy, influencing its solubility and reactivity.
Propiedades
Número CAS |
61364-70-3 |
|---|---|
Fórmula molecular |
C10H11BrO |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6H,1,7H2,2H3 |
Clave InChI |
QEYNYDFAJHNECS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
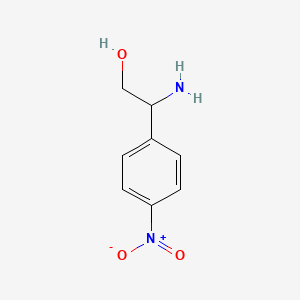
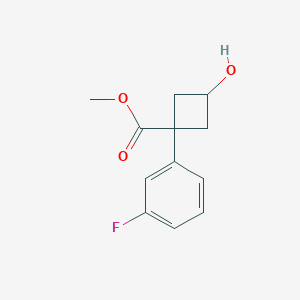
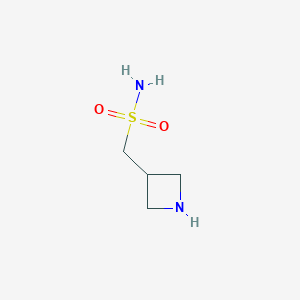
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
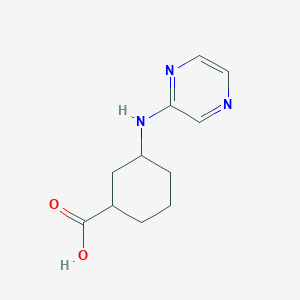
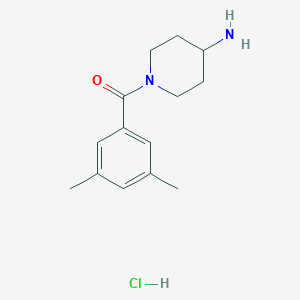
![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
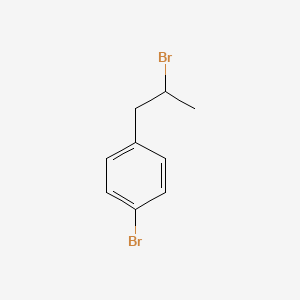
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)


